REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:12])[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1.[CH2:13]([CH2:14][CH2:26][CH3:27])[Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[CH:24]=[CH2:25].[CH2:28]1[O:29][CH2:30][CH2:31][O:32][CH2:33]1>>[c:2]1([CH:13]=[CH2:14])[cH:3][c:4]2[c:5]([Cl:12])[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C[Sn](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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C=Cc1ccc2nccc(Cl)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |